molecular formula C8H10N2O3S B15051945 Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate

Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate

Cat. No.: B15051945
M. Wt: 214.24 g/mol
InChI Key: MCYZKEQYXHWDSW-UHFFFAOYSA-N
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Description

Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties. Thiophene itself is a five-membered heterocyclic compound containing sulfur.

Preparation Methods

The synthesis of Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate can be compared with other thiophene derivatives such as:

These compounds share the thiophene core but differ in their substituents, leading to unique properties and applications. This compound stands out due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate

InChI

InChI=1S/C8H10N2O3S/c1-13-6(11)3-4-2-5(7(9)12)8(10)14-4/h2H,3,10H2,1H3,(H2,9,12)

InChI Key

MCYZKEQYXHWDSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(S1)N)C(=O)N

Origin of Product

United States

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